(E)-Fluvoxamine-d3 (maleate)

Stereochemistry Pharmacological Activity Quality Control

Achieve regulatory-compliant quantitation with (E)-Fluvoxamine-d3 (maleate), a deuterated internal standard engineered to eliminate matrix effect variability in LC-MS/MS analysis. Unlike non-labeled fluvoxamine or the pharmacologically inert (Z)-isomer, only the (E)-d3 configuration guarantees accurate co-elution and mass differentiation across pharmacokinetic, bioequivalence, forensic toxicology, and sigma-1 receptor research workflows. Demand ≥98% chemical purity and >99% isotopic enrichment to validate your ANDA or clinical method without risking data rejection.

Molecular Formula C19H25F3N2O6
Molecular Weight 437.4 g/mol
Cat. No. B12415952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Fluvoxamine-d3 (maleate)
Molecular FormulaC19H25F3N2O6
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCOCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i1D3;
InChIKeyLFMYNZPAVPMEGP-LFFUKKDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Fluvoxamine-d3 (maleate): Procurement Guide for Deuterated Internal Standards in Bioanalysis


(E)-Fluvoxamine-d3 (maleate) is a stable, isotopically labeled analog of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, in which three hydrogen atoms are replaced with deuterium . It is classified as a deuterated internal standard (DIS), primarily utilized as a quantitative tracer in mass spectrometry (LC-MS/MS) applications [1]. The compound retains the biologically active (E)-geometric configuration, which is critical for its function as an analytical reference material [2]. Its procurement is specific to research settings requiring precise quantitation of fluvoxamine in complex biological matrices, such as pharmacokinetic studies and therapeutic drug monitoring .

Why Non-Deuterated or Z-Isomer Analogs of (E)-Fluvoxamine Cannot Substitute in Quantitative MS Assays


Substituting (E)-Fluvoxamine-d3 (maleate) with non-deuterated fluvoxamine, or even a different isotopologue like fluvoxamine-d4, introduces significant analytical error and invalidates regulatory-compliant bioanalysis. Non-deuterated forms cannot be distinguished from the endogenous analyte by mass, precluding their use as an internal standard for precise quantification . Furthermore, the (E)-stereochemistry is non-negotiable; the (Z)-isomer is pharmacologically inert and can be up to 150 times less potent, meaning an isomeric mixture would produce inaccurate calibration [1]. Even alternative deuterated standards, such as fluvoxamine-d4, present a different molecular weight and may exhibit subtly different chromatographic behavior or ionization efficiency compared to the d3-analog, potentially affecting assay accuracy and reproducibility [2].

Quantitative Differentiation of (E)-Fluvoxamine-d3 (maleate) for Informed Procurement


Structural and Isotopic Specificity: (E)-Stereochemistry vs. (Z)-Isomer

The procurement of (E)-Fluvoxamine-d3 (maleate) explicitly specifies the biologically active (E)-isomer. This is critical because the alternative (Z)-isomer, a known photodegradant, is pharmacologically inactive. Quantitative data demonstrate a 150-fold difference in potency at the serotonin transporter (SERT) between the isomers [1]. (E)-Fluvoxamine-d3, as an internal standard, must co-elute and ionize identically to the active (E)-fluvoxamine analyte; the presence of the (Z)-isomer in a non-specified standard would introduce a confounding variable, violating fundamental principles of LC-MS/MS quantitation.

Stereochemistry Pharmacological Activity Quality Control

Pharmacological Differentiation: Sigma-1 Receptor Affinity vs. In-Class SSRIs

Fluvoxamine is distinguished from other SSRIs by its potent agonist activity at the sigma-1 receptor. Quantitative binding data show its affinity (Ki = 17.0 nM) is approximately 1.9-fold higher than sertraline (Ki = 31.6 nM) and 11.2-fold higher than fluoxetine (Ki = 191.2 nM) [1]. This unique pharmacological profile, which is preserved in (E)-Fluvoxamine-d3 (maleate), is critical for mechanistic studies where sigma-1 receptor engagement is an experimental variable. Using an alternative SSRI standard would confound results in such assays.

Sigma-1 Receptor SSRI Pharmacology

Analytical Performance: Purity and Isotopic Enrichment Specifications

The utility of (E)-Fluvoxamine-d3 (maleate) as an internal standard is predicated on its high chemical and isotopic purity. Certificate of Analysis (CoA) data from commercial sources specify a chemical purity of ≥98% (by TLC) and an isotopic enrichment of 99.9% . This level of enrichment is crucial as it minimizes interference from the unlabeled (d0) compound, which would otherwise contribute to the analyte signal and lead to an overestimation of concentration, especially at lower limits of quantification (LLOQ).

Isotopic Enrichment Chemical Purity LC-MS/MS

Metabolic Tracking Precision: Deuterated vs. Unlabeled Internal Standard

(E)-Fluvoxamine-d3 (maleate) is used to correct for analyte losses during sample preparation, matrix effects, and instrument variability. This is based on the principle that a stable isotope-labeled internal standard will behave nearly identically to the unlabeled analyte throughout the analytical workflow [1]. Quantitative data demonstrate that fluvoxamine is primarily metabolized by CYP2D6 (Ki = 4.9 μM) and CYP1A2 (Ki = 0.041 μM) [2]. The deuterium labeling on (E)-Fluvoxamine-d3 does not alter its enzymatic handling or ionization efficiency relative to the unlabeled drug, ensuring that the peak area ratio accurately reflects the analyte's true concentration, a capability a non-isotopic standard cannot provide.

Pharmacokinetics Drug Metabolism Isotope Effect

High-Value Application Scenarios for (E)-Fluvoxamine-d3 (maleate) Procurement


Validated Quantitation of Fluvoxamine in Pharmacokinetic and Bioequivalence Studies

In regulatory pharmacokinetic (PK) and bioequivalence (BE) studies, the use of a stable isotope-labeled internal standard like (E)-Fluvoxamine-d3 is mandated for LC-MS/MS methods to ensure data integrity. The high isotopic purity (>99.9% d3) and specific (E)-stereochemistry guarantee that the internal standard accurately tracks the analyte, compensating for variability in extraction recovery and matrix effects. This is essential for calculating robust PK parameters (AUC, Cmax, Tmax) and for supporting generic drug applications or new formulation development .

Mechanistic In Vitro Studies on Sigma-1 Receptor Agonism and Neuronal Differentiation

For basic research exploring the unique sigma-1 receptor agonist activity of fluvoxamine, (E)-Fluvoxamine-d3 (maleate) is the required analytical standard. Its distinct pharmacological profile (Ki = 17.0 nM for sigma-1) compared to other SSRIs (e.g., sertraline Ki = 31.6 nM) means it is the only appropriate internal standard for quantifying drug levels in assays measuring sigma-1-mediated effects, such as NGF-induced neurite outgrowth in PC12 cells. Using a different standard would confound the interpretation of concentration-response relationships [1].

Clinical Toxicology and Forensic Analysis for Compliance Monitoring

In clinical and forensic laboratories, (E)-Fluvoxamine-d3 maleate, especially when procured as a certified reference material (CRM) solution (e.g., 100 μg/mL in methanol), is indispensable for developing and validating definitive LC-MS/MS methods. These methods are used to confirm patient adherence to prescribed fluvoxamine therapy or to detect its presence in medico-legal investigations. The use of a deuterated internal standard ensures the analytical specificity required to distinguish fluvoxamine from other co-ingested drugs and to provide legally defensible quantitative results .

Stability Studies to Monitor and Quantify (Z)-Isomer Impurity Formation

Given that fluvoxamine can undergo photoisomerization to its inactive (Z)-isomer, (E)-Fluvoxamine-d3 (maleate) serves as a crucial internal standard for stability-indicating HPLC methods. It allows for the simultaneous quantitation of the active (E)-isomer and the detection of the (Z)-isomer degradation product. This application is critical for pharmaceutical quality control, ensuring that drug product batches maintain their potency and that the formation of the 150-fold less active impurity remains below acceptable thresholds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-Fluvoxamine-d3 (maleate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.